![molecular formula C14H16ClN3O2 B2669584 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate CAS No. 338419-23-1](/img/structure/B2669584.png)

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

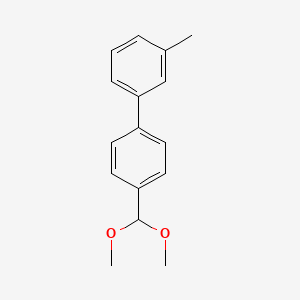

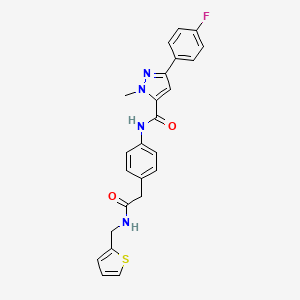

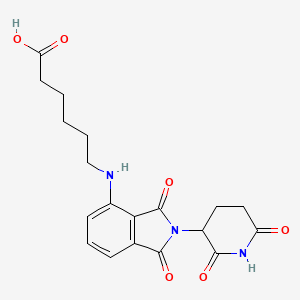

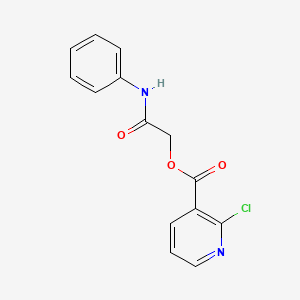

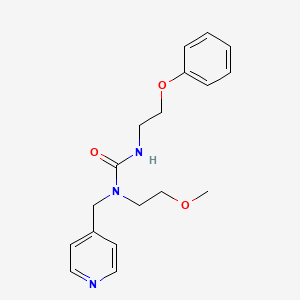

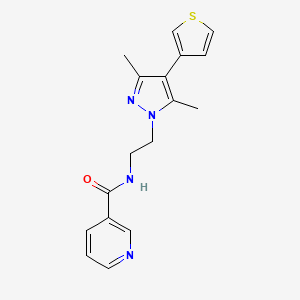

The compound “[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . It also has a 4-chlorophenyl group, which is a phenyl group substituted with a chlorine atom . The “methyl pentanoate” part suggests it’s an ester of pentanoic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction . The 4-chlorophenyl group could be introduced through electrophilic aromatic substitution or a cross-coupling reaction . The ester could be formed through a reaction between an alcohol and pentanoic acid .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the 4-chlorophenyl group, and the ester group. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The 4-chlorophenyl group is a six-membered aromatic ring (phenyl) with a chlorine atom at the 4-position . The ester group consists of a carbonyl group (C=O) and an alkoxy group (R-O-), where R represents the “methyl pentanoate” part of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the 4-chlorophenyl group, and the ester group. The 1,2,3-triazole ring is known to participate in various chemical reactions, including cycloadditions . The 4-chlorophenyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The ester group could undergo reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring, the 4-chlorophenyl group, and the ester group could affect its polarity, solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Anticancer Applications

A study explored the synthesis, structural characterization, and in vitro cytotoxicity of amino acetate functionalized Schiff base organotin(IV) complexes. These compounds, including variations with structural resemblances to "[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate," demonstrated significant cytotoxic activity against various human tumor cell lines. Their potential as anticancer drugs highlights the compound's relevance in medicinal chemistry and cancer research (Basu Baul et al., 2009).

Agricultural Applications

In agriculture, related compounds have been used for the prevention and control of fungal diseases. A study on the sustained release of carbendazim and tebuconazole via solid lipid nanoparticles and polymeric nanocapsules indicated that these carrier systems could modify the release profiles of fungicides, thereby reducing toxicity and enhancing environmental safety. This research underscores the agricultural applications of triazolyl derivatives in delivering safer and more effective plant protection solutions (Campos et al., 2015).

Corrosion Inhibition

The compound and its derivatives have also been studied for their corrosion inhibition properties. A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, showed excellent inhibition efficiency for mild steel corrosion in acidic media. This highlights the potential of triazolyl compounds in protecting industrial materials against corrosive environments, significantly contributing to the maintenance of infrastructure and machinery (Lagrenée et al., 2002).

Environmental Stability and Regulation

Paclobutrazol, a closely related compound, has been extensively researched for its effects on fruit crops. It inhibits gibberellin biosynthesis, influencing plant growth, flowering, and fruit set. Its environmental stability, effect on harvest maturity, and quality improvement in fruits have made it a valuable tool in agricultural practices. This application demonstrates the compound's role in enhancing agricultural productivity and sustainability (Ashraf & Ashraf, 2020).

Structural Studies and Mechanisms

Structural studies on azolylmethanes, including triazolyl derivatives, provide insights into their fungicidal activities and modes of binding at active sites. These studies contribute to a deeper understanding of the molecular interactions and mechanisms underlying the biological and chemical activities of triazolyl compounds, paving the way for the development of more effective and targeted applications (Anderson et al., 1984).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with . If it’s intended to be used as a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Safety and Hazards

Future Directions

The future directions for research on this compound could include studying its potential applications, such as its use as a drug or a reagent in chemical reactions . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name |

[1-(4-chlorophenyl)triazol-4-yl]methyl pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-2-3-4-14(19)20-10-12-9-18(17-16-12)13-7-5-11(15)6-8-13/h5-9H,2-4,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAOODXNYBSHBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC1=CN(N=N1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669504.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2669507.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2669508.png)

![N-(2-fluorophenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2669510.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2669516.png)

![Ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2669518.png)

![2-O-Tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B2669521.png)

![4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2669522.png)